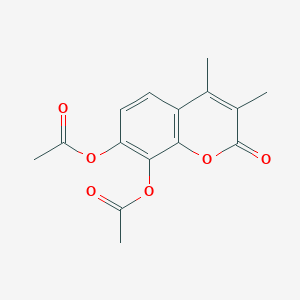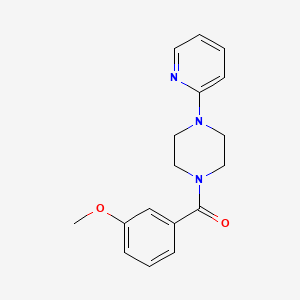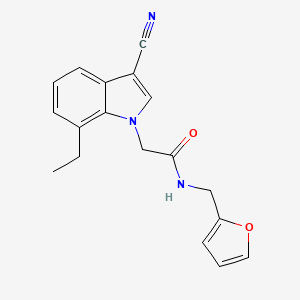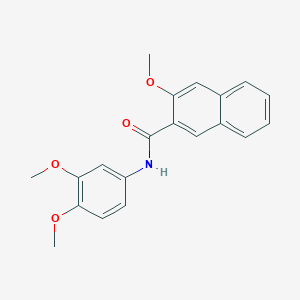
2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide, also known as DAA, is a chemical compound that has been used in various scientific research applications. This compound is of interest due to its potential therapeutic properties, as well as its unique chemical structure. In
Mécanisme D'action
The exact mechanism of action of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide is not fully understood. However, it is believed to act on various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. By modulating these pathways, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide is able to exert its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2, an enzyme involved in inflammation. Additionally, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide in lab experiments is its unique chemical structure, which allows for the exploration of new signaling pathways and potential therapeutic targets. Additionally, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
Orientations Futures
There are several future directions for research on 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide. One area of interest is the development of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide as a potential therapeutic agent for the treatment of pain and inflammatory diseases. Additionally, further studies are needed to explore the potential antitumor properties of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide and its mechanisms of action in cancer cells. Finally, the development of more efficient synthesis methods for 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide could facilitate its use in future research.
Conclusion
In conclusion, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide is a chemical compound that has been studied for its potential therapeutic properties in various scientific research applications. Its unique chemical structure and potential therapeutic properties make it an interesting target for future research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide involves the reaction of 1,2-dihydro-5-acenaphthylenol with N,N-dimethylacetamide in the presence of a catalyst. This reaction results in the formation of 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide, which can be purified using various methods such as column chromatography.
Applications De Recherche Scientifique
2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammatory diseases. Additionally, 2-(1,2-dihydro-5-acenaphthylenyl)-N,N-dimethylacetamide has been shown to have antitumor properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-17(2)15(18)10-13-9-8-12-7-6-11-4-3-5-14(13)16(11)12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDOYKNUPWZRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)

![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)

![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)